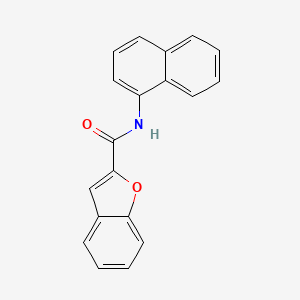

N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide

Description

N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound combining a naphthalene moiety with a benzofuran-carboxamide scaffold. Such structural features are often leveraged in drug design for improved target binding and pharmacokinetics .

Properties

Molecular Formula |

C19H13NO2 |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

N-naphthalen-1-yl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H13NO2/c21-19(18-12-14-7-2-4-11-17(14)22-18)20-16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H,20,21) |

InChI Key |

DLNVSFGVLRYPTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 1-naphthylamine with 2-benzofurancarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry: N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide is used as a ligand in coordination chemistry, particularly in the formation of metal complexes

Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal or antibacterial agent. Its ability to inhibit certain biological pathways makes it a promising candidate for further drug development.

Industry: In the industrial sector, this compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Naphthofuran Derivatives with Nitro/Acetamide Groups Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate () share the naphthofuran core but feature nitro and acetamide substituents. These groups enhance antibacterial activity, likely via electrophilic interactions with bacterial enzymes. In contrast, the target compound lacks nitro substituents, which may reduce cytotoxicity but also limit antibacterial potency .

B. Benzofuran-2-carboxamide Neurological Agents

The α7 nicotinic acetylcholine receptor agonist in (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) demonstrates that benzofuran carboxamides can modulate neural receptors. Replacing the methoxyphenyl group with naphthalene (as in the target compound) may alter receptor selectivity due to increased hydrophobicity and steric bulk .

C. Naphthalene Carboxamides with Antimicrobial Activity highlights N-(2-substituted phenyl)-2-hydroxynaphthalene-1-carboxamides, which show antimycobacterial activity.

D. Piperidine-4-carboxamide Antivirals

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () incorporate naphthalene and carboxamide motifs but use a piperidine scaffold. The target compound’s benzofuran ring may offer conformational rigidity, which could enhance binding specificity in antiviral applications .

B. Physicochemical Properties

- Melting Points : Naphthalene derivatives (e.g., ’s sulfonamide) exhibit higher melting points (~150–200°C) due to aromatic stacking, suggesting similar thermal stability for the target compound .

Key Contrasts and Design Implications

- Antibacterial vs. Neurological Activity : Nitro groups () favor antibacterial effects, while methoxyphenyl/bicyclic amine substituents () drive neural receptor interactions. The target compound’s naphthalene group may shift activity toward anticancer or antiviral targets .

- Metabolic Stability : The benzofuran ring in the target compound likely improves stability over ’s hydroxylated analogs, which are prone to oxidation .

Biological Activity

N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of a naphthalene moiety, a benzofuran ring, and a carboxamide functional group. This structural arrangement allows for diverse interactions with biological targets, which is crucial for its pharmacological potential. The compound can be synthesized through various methods that optimize yield and purity for research purposes.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is known to exhibit:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes, thereby inhibiting their activity.

- Modulation of Signaling Pathways : By interacting with molecular targets, it can influence various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, showcasing significant cytotoxicity. For instance:

These values indicate that the compound exhibits potent inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent.

Interaction with Mcl-1 Protein

This compound has been investigated for its binding affinity to the myeloid cell leukemia 1 (Mcl-1) protein, which plays a critical role in cancer cell survival. Studies have shown that modifications to the compound can enhance its binding affinity significantly:

This indicates that structural modifications can lead to improved therapeutic efficacy.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in HeLa cells, highlighting its potential as an anticancer therapy .

- In Vivo Models : In animal models, administration of this compound led to reduced tumor growth compared to control groups, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.